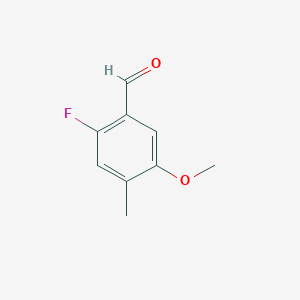

2-Fluoro-5-methoxy-4-methylbenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-5-methoxy-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVFMGRDQFDCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 5 Methoxy 4 Methylbenzaldehyde and Analogous Structures

Direct Formylation Strategies for Fluorinated Aromatics

Direct formylation involves the introduction of a formyl group (-CHO) onto an existing fluorinated and substituted benzene (B151609) ring. The choice of formylating agent and reaction conditions is critical for achieving high yield and regioselectivity.

A powerful method for the formylation of aromatic compounds, particularly those containing fluorine, involves the use of dichloromethyl alkyl ethers in the presence of a Lewis acid catalyst. jst.go.jpnih.gov This approach serves as a potent tool for creating benzaldehyde (B42025) motifs. jst.go.jp Lewis acids such as Titanium tetrachloride (TiCl₄) and Aluminum chloride (AlCl₃) are commonly employed to mediate this reaction. researchgate.net

The reaction proceeds by activating the dichloromethyl alkyl ether with the Lewis acid, generating a potent electrophile that then attacks the electron-rich aromatic ring. Research has shown that for fluorine-containing anisoles, this method can produce the corresponding aldehydes in good yields. jst.go.jpnih.gov For instance, the formylation of 4-fluorotoluene (B1294773) with dichloromethyl methyl ether and TiCl₄ has been demonstrated as a viable synthetic step. chemicalbook.com

In terms of reagents, studies have explored dichloromethyl alkyl ethers with varying alkyl chain lengths. Dichloromethyl propyl ether and dichloromethyl butyl ether are considered attractive candidates for the formylation of fluorine-containing aromatics that also bear methoxy (B1213986) or methyl groups. jst.go.jp These higher-boiling-point ethers are often preferred over the more volatile dichloromethyl methyl ether for safer and more practical handling, especially in large-scale syntheses. jst.go.jpjst.go.jp

| Substrate | Formylating Reagent | Lewis Acid | Product(s) | Yield | Reference |

| 4-Fluorotoluene | Dichloromethyl methyl ether | TiCl₄ | Mixture of 2-fluoro-5-methylbenzaldehyde (B1307339) and 5-fluoro-2-methylbenzaldehyde | Not specified | chemicalbook.com |

| Fluorine-containing anisoles | Dichloromethyl propyl ether | Not specified | Corresponding aldehydes | Good | jst.go.jpnih.gov |

| Fluorine-containing anisoles | Dichloromethyl butyl ether | Not specified | Corresponding aldehydes | Good | jst.go.jpnih.gov |

Beyond dichloromethyl alkyl ethers, several other classic and modern formylation methods can be applied to the synthesis of aromatic aldehydes, although their efficacy with fluorine-containing substrates can vary.

Vilsmeier-Haack Reaction : This reaction typically uses a phosphine-iminium salt (formed from dimethylformamide (DMF) and phosphorus oxychloride) as the formylating agent. However, its application to fluorine-containing aromatics can be limited. For some substrates, this reagent has been found to be ineffective. jst.go.jp

Duff Reaction : The Duff reaction uses hexamethylenetetramine in an acidic medium to formylate activated aromatic rings like phenols. It has been successfully used to prepare compounds such as 3,5-difluoro-4-hydroxybenzaldehyde (B106909) from 3,5-difluorophenol. researchgate.net

Friedel-Crafts Formylation : This method can involve various formylating agents. For example, α,α-dichloromethyl methyl ether has been used in a Friedel-Crafts type reaction to obtain 2-methoxy-3,4-difluorobenzaldehyde. researchgate.net Another variant, the Gattermann-Koch reaction, uses carbon monoxide and hydrochloric acid with a catalyst, but it is generally suitable for alkylbenzenes.

| Named Reaction | Typical Reagents | Substrate Example | Product Example | Reference |

| Vilsmeier-Haack | DMF, POCl₃ | 4-(trifluoromethoxy)anisole | No reaction | jst.go.jp |

| Duff Reaction | Hexamethylenetetramine, acid | 3,5-Difluorophenol | 3,5-Difluoro-4-hydroxybenzaldehyde | researchgate.net |

| Friedel-Crafts Formylation | α,α-Dichloromethyl methyl ether | 2,3-Difluoroanisole | 2-Methoxy-3,4-difluorobenzaldehyde | researchgate.net |

Regioselective Alkylation and Substitution Approaches

An alternative synthetic strategy involves constructing the target molecule by sequentially adding the substituents to the benzene ring. The success of this approach hinges on the directing effects of the substituents already present, which control the position of subsequent additions. The synthesis of a polysubstituted compound like 2-fluoro-5-methoxy-4-methylbenzaldehyde requires careful consideration of the order of reactions to ensure the desired regiochemistry.

The existing groups on the ring (fluoro, methoxy, methyl, and eventually the formyl group) have distinct electronic properties that direct incoming electrophiles to specific positions (ortho, meta, or para). For example, both methoxy and methyl groups are activating and ortho-, para-directing, while the fluoro group is deactivating but also ortho-, para-directing. The aldehyde group is strongly deactivating and meta-directing.

Achieving regioselectivity in these systems can be challenging, as direct alkylation of a substituted ring can often lead to a mixture of isomers. beilstein-journals.orgbeilstein-journals.org For instance, the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes has been shown to produce multiple isomers, with regioselectivity influenced by steric effects. nih.govresearchgate.net In such cases, protecting groups or specific reaction conditions may be necessary to direct the alkylation to the desired position. For example, chelation control using a Lewis acid can influence the site of alkylation by coordinating to an existing substituent. beilstein-journals.org

Fluorination Techniques in Benzaldehyde Synthesis

Instead of starting with a fluorinated precursor, the fluorine atom can be introduced onto a pre-existing substituted benzaldehyde. This is often achieved through nucleophilic aromatic substitution or more recently developed dearomatization protocols.

Nucleophilic aromatic substitution (SₙAr) is a primary method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgnumberanalytics.com This reaction involves the displacement of a suitable leaving group, such as a halide (e.g., Cl) or a nitro group (-NO₂), by a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com

The SₙAr mechanism requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pubnumberanalytics.com The aldehyde group itself is an electron-withdrawing group, which facilitates this reaction. The reaction proceeds through a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubcore.ac.uk The presence of additional electron-withdrawing groups can further increase the reaction rate. pressbooks.pub While SₙAr is well-established for electron-poor fluoroarenes, recent advances using organic photoredox catalysis have enabled the nucleophilic defluorination of even unactivated (electron-neutral or electron-rich) fluoroarenes. nih.gov

Modern synthetic chemistry has explored novel strategies for fluorination that proceed via the temporary dearomatization of the aromatic substrate. These protocols can offer unique regioselectivity and access to complex fluorinated molecules.

One such approach is the regio- and enantio-selective dearomatization of phenols through I(I)/I(III) catalysis-enabled fluorination. This process is highly para-selective, directing a fluoride nucleophile to the C4 position of the phenol (B47542) to generate fluorinated cyclohexadienones. rsc.orgnih.gov Although this method produces a cyclohexadienone rather than a benzaldehyde directly, the resulting fluorinated scaffold can be a valuable intermediate for further transformations. The strategy addresses a significant challenge in synthesis by providing direct access to these important fluorinated structures from abundant phenol precursors. rsc.orgnih.gov This highlights an emerging area of fluorination chemistry that leverages temporary disruption of aromaticity to achieve otherwise difficult transformations.

Accelerated Synthetic Routes via Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, while also improving yields and product selectivity. mdpi.comnih.gov The application of microwave irradiation in the synthesis of substituted benzaldehyde derivatives and related heterocyclic compounds has demonstrated significant advantages over conventional heating methods. aip.org

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates. This technology has been successfully applied to various reactions involving substituted benzaldehydes, such as Claisen-Schmidt condensations, the synthesis of benzimidazoles, and the formation of Schiff bases. mdpi.comrsc.org For instance, in the synthesis of benzalacetones, microwave irradiation of aldehydes with acetone (B3395972) resulted in the selective formation of the desired products in very short reaction times and with excellent yields, often quantitative, without the need for further purification. nih.gov Similarly, the synthesis of benzimidazoles from substituted benzaldehydes showed a significant rate enhancement and yield improvement under microwave conditions compared to conventional heating. mdpi.com

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the principles from analogous reactions are directly applicable. A hypothetical microwave-assisted approach could significantly shorten the reaction time for key steps, such as formylation or oxidation, in the synthesis of this target molecule. The table below illustrates typical accelerations observed in microwave-assisted syntheses of compounds derived from substituted benzaldehydes.

| Reaction Type | Substrate | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|---|

| Claisen-Schmidt Condensation | Substituted Benzaldehydes | 2-4 hours | 1-5 minutes | Often higher yields and selectivity | nih.gov |

| Benzimidazole Synthesis | Substituted Benzaldehydes | 2 hours | 5 minutes | From 61% to >96% | mdpi.com |

| Schiff Base Synthesis | Substituted Benzaldehydes | Several hours | 10 minutes | Excellent yields (87-93%) | rsc.org |

| Chalcone (B49325) Synthesis | Substituted Benzaldehydes | 24 hours | 30-120 seconds | Improved yields (>70%) |

Methodological Optimization for Enhanced Synthetic Yields and Purity

Optimizing synthetic methodologies is crucial for achieving high yields and purity of the target compound, which is particularly important in industrial applications. For substituted benzaldehydes, optimization can involve modifying reaction conditions, employing advanced catalysts, and utilizing efficient purification techniques.

One key area of optimization is the choice of catalyst and reaction solvent. For instance, the use of phase-transfer catalysts has been shown to accelerate reactions and improve yields in the synthesis of aromatic aldehydes. researchgate.net The development of green synthetic procedures, such as performing reactions in water or using recyclable catalysts, not only improves the environmental footprint but can also lead to higher purity products by minimizing side reactions. mdpi.com

Another approach involves one-pot, multi-step procedures that reduce the need for intermediate purification, thereby minimizing product loss. A two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes from Weinreb amides, offering a rapid route to a variety of substituted products. acs.org This method employs a stable aluminum hemiaminal as an intermediate, which protects the aldehyde functionality during subsequent cross-coupling reactions. acs.org

Purification of the final product is a critical step for achieving high purity. While standard techniques like column chromatography are effective, they can be time-consuming and lead to yield loss. acs.org Alternative methods such as reactive distillation and selective crystallization are being explored. Reactive distillation, for example, combines reaction and separation in a single unit, which can improve yield by continuously removing the product from the reaction zone, thus preventing side reactions. acs.org For benzaldehyde and its derivatives, purification processes that address issues like discoloration and removal of trace impurities are vital for applications in flavors, fragrances, and pharmaceuticals. google.comgoogle.com Recent advances in electrocatalysis using organic-solid-water (OSW) three-phase systems have demonstrated the direct synthesis of high-purity benzaldehyde from benzyl (B1604629) alcohol without the need for post-purification steps. azom.com

The following table summarizes various optimization strategies and their impact on the synthesis of substituted benzaldehydes.

| Optimization Strategy | Specific Method | Impact on Yield/Purity | Applicable Reaction | Reference |

|---|---|---|---|---|

| Catalysis | Use of Er(OTf)₃ in solvent-free conditions | Quantitative yields (>96%) | Benzimidazole Synthesis | mdpi.com |

| One-Pot Synthesis | DIBAL-H reduction of Weinreb amides followed by cross-coupling | Good yields for various substituted benzaldehydes | Functionalized Benzaldehyde Synthesis | acs.org |

| Purification | Reactive Distillation | Improved yield by preventing byproduct formation | Hydrolysis of Cinnamaldehyde | acs.org |

| Green Chemistry | Electrosynthesis in an organic-solid-water (OSW) system | High purity (91.7%) without post-purification | Oxidation of Benzyl Alcohol | azom.com |

| Process Conditions | Treatment with an oxidizing agent followed by distillation | Improved color stability and olfactory characteristics | Purification of crude Benzaldehyde | google.comgoogle.com |

Reactivity Profiles and Mechanistic Insights of 2 Fluoro 5 Methoxy 4 Methylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a primary site of chemical reactivity in 2-Fluoro-5-methoxy-4-methylbenzaldehyde, characterized by the polarized carbon-oxygen double bond.

The carbonyl group (C=O) is inherently polarized due to the high electronegativity of the oxygen atom relative to the carbon atom. This polarization renders the carbonyl carbon electrophilic, making it susceptible to attack by nucleophiles. In this compound, this electrophilicity is modulated by the substituents on the aromatic ring.

The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect (-I effect), which significantly increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity. Conversely, the methoxy (B1213986) group at the para-position to the fluorine and the methyl group at the meta-position are electron-donating. The methoxy group has a strong resonance effect (+R effect) and a weaker inductive (-I) effect, while the methyl group has a weak inductive (+I) effect. These donating groups push electron density into the ring, which can slightly counteract the effect of the fluorine, but the proximity and strong inductive pull of the ortho-fluoro group are expected to make the carbonyl carbon of this molecule a potent electrophile. ncert.nic.in

While the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and is nucleophilic. It can be protonated under acidic conditions, which further increases the electrophilicity of the carbonyl carbon, activating it for reaction with weak nucleophiles.

Table 1: Electronic Effects of Substituents on the Carbonyl Moiety's Electrophilicity

| Substituent | Position | Electronic Effect | Impact on Carbonyl Carbon |

| Fluoro | 2- (ortho) | Strong Inductive Withdrawal (-I) | Increases Electrophilicity |

| Methoxy | 5- (para to F) | Strong Resonance Donation (+R), Weak Inductive Withdrawal (-I) | Decreases Electrophilicity |

| Methyl | 4- (meta to F) | Weak Inductive Donation (+I) | Decreases Electrophilicity |

Aromatic aldehydes that lack α-hydrogens, such as this compound, are classic substrates for condensation reactions where they act exclusively as the electrophile. The most common of these are base-catalyzed reactions like the Claisen-Schmidt condensation. wikipedia.org

In a Claisen-Schmidt condensation, this compound would react with an enolizable ketone or aldehyde (one with α-hydrogens) in the presence of a base (e.g., NaOH or KOH). The base abstracts an α-hydrogen from the enolizable partner to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol (B89426) addition product readily dehydrates to form a stable, conjugated α,β-unsaturated carbonyl compound, often known as a chalcone (B49325) if the reaction partner is an acetophenone. ebyu.edu.trmagritek.com The reaction proceeds efficiently due to the high reactivity of the aromatic aldehyde and the thermodynamic stability of the conjugated product. magritek.com

Studies on similar fluorinated and methoxylated benzaldehydes in Claisen-Schmidt condensations show high yields, indicating that this compound would be a highly effective substrate in such reactions. ebyu.edu.trresearchgate.net

Table 2: Representative Claisen-Schmidt Condensation with Substituted Benzaldehydes

| Benzaldehyde (B42025) Reactant | Ketone Reactant | Base/Solvent | Product Type | Yield | Reference |

| 4-Fluorobenzaldehyde | Acetone (B3395972) | NaOH / Ethanol | Chalcone Intermediate | - | magritek.com |

| Various Fluorine-Substituted Benzaldehydes | 2′,4′,6′-Trimethoxyacetophenone | KOH / MeOH | Chalcone Derivative | High | ebyu.edu.tr |

| 4-Methylbenzaldehyde | Acetophenone | Solid Base Catalyst | Chalcone | ~62% conversion | researchgate.net |

Transformations of the Aromatic Ring System

The reactivity of the aromatic nucleus is heavily influenced by the directing and activating/deactivating effects of its substituents.

The substituents on the benzene (B151609) ring create a complex reactivity profile for both electrophilic and nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The presence of a halogen like fluorine on an aromatic ring that is also substituted with electron-withdrawing groups facilitates SNAr reactions. The aldehyde group, being electron-withdrawing, and the fluorine atom itself, contribute to making the ring electron-deficient. This allows nucleophiles to attack the carbon bearing the fluorine atom, leading to its substitution. ebyu.edu.tr Studies have shown that fluorine can be displaced by nucleophiles like methoxide, especially when the aromatic ring is sufficiently electron-poor. ebyu.edu.trnih.gov The rate of such substitutions is often enhanced by the presence of electron-withdrawing groups. researchgate.net

Aromatic rings are generally resistant to oxidation under mild conditions due to their inherent stability. For this compound, oxidative attack is far more likely to occur at the aldehyde or methyl group rather than the aromatic nucleus itself.

Oxidation of Substituents: The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The methyl group could undergo benzylic oxidation under more vigorous conditions.

Oxidation of the Aromatic Ring: Degradation of the aromatic ring itself typically requires harsh conditions, such as high temperatures and powerful oxidants, or specialized biochemical pathways. For instance, certain microorganisms can hydroxylate and subsequently cleave aromatic rings, even those containing fluorine and methoxy groups, using enzymes like peroxidases or cytochrome P450 monooxygenases. nih.govresearchgate.neteltislab.com However, these are not typical laboratory transformations. Chemical oxidation leading to ring-opening is generally not a selective or synthetically useful pathway for this type of compound. nasa.gov

While catalytic hydrogenation can reduce the aldehyde group to an alcohol or, under forcing conditions, reduce the entire aromatic ring, the Birch reduction offers a more controlled partial reduction of the aromatic system. organicreactions.orgwikipedia.org

The Birch reduction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.com The regiochemical outcome is determined by the electronic nature of the substituents on the ring. organicchemistrytutor.com

Electron-donating groups (EDGs), like methoxy (-OCH₃) and alkyl (-CH₃), direct the reduction to occur at the ortho and meta positions, leaving the substituent on a double bond.

Electron-withdrawing groups (EWGs), like fluoro (-F) by induction, tend to direct the reduction to the ipso and para positions, leaving the substituent on a saturated carbon.

In this compound, the powerful electron-donating character of the methoxy group is expected to dominate the directing effect. Therefore, the reduction would likely occur at the positions ortho and meta to the methoxy group, yielding a 1,4-cyclohexadiene (B1204751) derivative where the methoxy and methyl groups remain attached to the double bonds. organicchemistrytutor.comquora.com

Aromatic Substitution Reactions

The reactivity of this compound in aromatic substitution reactions is governed by the interplay of the electronic and steric effects of its four substituents on the benzene ring. The aldehyde (-CHO), fluoro (-F), methoxy (-OCH3), and methyl (-CH3) groups each influence the rate and regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the methoxy and methyl groups are activating and ortho-, para-directing due to their electron-donating nature through resonance and induction, respectively. Conversely, the aldehyde and fluoro groups are deactivating; the aldehyde group is meta-directing due to its strong electron-withdrawing resonance and inductive effects, while the fluoro group is ortho-, para-directing despite its inductive withdrawal, owing to the resonance donation of its lone pairs.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | 1 | Electron-withdrawing (deactivating) | meta |

| -F | 2 | Inductively withdrawing, resonance donating (deactivating overall) | ortho-, para- |

| -OCH3 | 5 | Electron-donating (activating) | ortho-, para- |

| -CH3 | 4 | Electron-donating (activating) | ortho-, para- |

Given the positions of the substituents on this compound, the potential sites for electrophilic attack are C3 and C6. The powerful activating and ortho-, para-directing effect of the methoxy group at C5 strongly favors substitution at the C6 position. The methyl group at C4 also directs para to itself, reinforcing substitution at C6. While the fluoro group at C2 is also an ortho-, para-director, its deactivating nature makes substitution at C3 less favorable compared to C6, which is activated by the methoxy and methyl groups. Therefore, electrophilic aromatic substitution reactions on this molecule are expected to yield predominantly the 6-substituted product.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups ortho or para to a leaving group. reddit.com In this compound, the fluorine atom can act as a leaving group. The aldehyde group, being strongly electron-withdrawing, is situated meta to the fluorine atom and thus does not effectively stabilize the Meisenheimer complex intermediate required for a classic SNAr mechanism. reddit.com

However, the presence of the fluorine atom ortho to the aldehyde group can make the molecule susceptible to certain nucleophilic substitution reactions, particularly those that proceed through a cyclization-elimination mechanism. For example, o-fluorobenzaldehydes are known to undergo cyclocondensation reactions with dinucleophiles like amidines to form quinazolines. In a similar fashion, this compound could potentially react with nucleophiles that can initially attack the aldehyde, followed by an intramolecular cyclization that displaces the fluoride (B91410) ion. A study on the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with acetamidine (B91507) resulted in the formation of 2-methyl-6-nitroquinazoline, demonstrating the feasibility of this type of reaction pathway where the ortho-fluoro group is displaced.

Carbon-Carbon Bond Formation Reactions

Cross-Coupling Methodologies with Aromatic Aldehydes

Aromatic aldehydes, including this compound, can participate in various palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds. However, the aldehyde functionality can sometimes complicate these reactions due to its reactivity. Methodologies such as the Suzuki-Miyaura, Stille, and Heck couplings have been adapted for use with aromatic aldehydes.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide or triflate. While the fluorine atom in this compound is generally not reactive enough to serve as the leaving group in a standard Suzuki-Miyaura coupling, recent advancements have focused on the direct C-H functionalization of aromatic aldehydes. researchgate.net A transient directing strategy can be employed where the aldehyde is temporarily converted into an imine, which then directs the palladium catalyst to activate an ortho C-H bond for coupling with an organoboronic reagent. researchgate.net For this compound, this would theoretically allow for arylation at the C3 or C1 position, although steric hindrance and electronic factors would influence the selectivity.

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide or triflate in the presence of a palladium catalyst. acs.orgacs.orgbeilstein-journals.org This reaction is known for its tolerance of a wide range of functional groups, including aldehydes. acs.org If this compound were converted to an aryl halide or triflate (e.g., by replacing the fluorine with a more reactive halogen like iodine or bromine, or by introducing a triflate group), it could serve as a substrate in Stille couplings.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene. While the aldehyde itself is not the primary reactive site, fluorinated aryl halides can be used as coupling partners. chemscene.com The reactivity of the C-F bond in this compound in a Heck-type reaction would likely require specialized catalytic systems designed for C-F activation.

The table below summarizes key aspects of these cross-coupling reactions in the context of aromatic aldehydes.

| Reaction | Coupling Partners | Catalyst | Role of Aldehyde | Potential for this compound |

| Suzuki-Miyaura | Organoboron reagent + Aryl Halide/Triflate or C-H bond | Pd or Ni | Can be a directing group for ortho C-H activation. researchgate.net | C-H arylation at the C3 position via a transient directing group strategy. |

| Stille | Organostannane + Aryl Halide/Triflate | Pd | Generally tolerated functional group. acs.org | Could participate if converted to a more reactive aryl halide or triflate. |

| Heck | Alkene + Aryl Halide | Pd | Tolerated functional group. | Could participate, but C-F bond activation would be challenging. chemscene.com |

Intramolecular Cyclization and Ring Formation Reactions

The structure of this compound, featuring an aldehyde and a strategically positioned fluorine atom, makes it a potential precursor for various intramolecular cyclization reactions to form heterocyclic and polycyclic systems.

One notable example of a relevant transformation is the synthesis of benzosuberone derivatives. A close analogue, 2-fluoro-3-methoxybenzaldehyde, has been used in a multi-step synthesis that involves an initial Wittig reaction to introduce a side chain, followed by an intramolecular Friedel-Crafts acylation to form a seven-membered ring. This demonstrates that the aldehyde group can be readily transformed to build a more complex carbon skeleton, which then undergoes intramolecular cyclization. A similar strategy could be envisioned for this compound.

Furthermore, the ortho-fluoro-aldehyde motif is a key feature for cyclocondensation reactions. As mentioned previously, the reaction of o-fluorobenzaldehydes with amidines can lead to the formation of quinazolines. This reaction proceeds through an initial nucleophilic addition to the aldehyde, followed by an intramolecular nucleophilic aromatic substitution where the amine displaces the ortho-fluorine atom to form the heterocyclic ring.

The Pictet-Spengler reaction is another powerful method for constructing heterocyclic rings, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization. beilstein-journals.org While this compound itself would be the electrophilic partner, it could be incorporated into substrates designed for intramolecular Pictet-Spengler-type reactions to synthesize complex fused ring systems.

The following table outlines potential intramolecular cyclization pathways for derivatives of this compound.

| Reaction Type | Required Modification of Substrate | Intermediate | Product Type |

| Friedel-Crafts Acylation | Conversion of aldehyde to a ω-arylalkanoic acid via Wittig and reduction. | Acylium ion | Fused polycyclic ketone (e.g., benzosuberone derivative) |

| Cyclocondensation | Reaction with a dinucleophile (e.g., amidine). | Iminium ion followed by intramolecular addition. | Fused heterocycle (e.g., quinazoline (B50416) derivative) |

| Pictet-Spengler Reaction | Used as the aldehyde component with a suitable β-arylethylamine. | Iminium ion | Tetrahydroisoquinoline or related fused systems |

Derivatization and Advanced Functionalization Strategies for 2 Fluoro 5 Methoxy 4 Methylbenzaldehyde

Synthesis of Imines and Schiff Bases

The condensation reaction between an aldehyde and a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation in organic synthesis. For fluorinated benzaldehydes, this reaction is a gateway to a wide array of molecular structures. While specific studies on 2-Fluoro-5-methoxy-4-methylbenzaldehyde are not extensively documented, the reactivity of analogous fluorinated benzaldehydes provides a strong precedent for its successful conversion to imines.

Mechanochemical synthesis has emerged as an efficient and environmentally benign method for the preparation of fluorinated imines. This solvent-free approach involves the manual grinding of the aldehyde with various amines, leading to good-to-excellent yields of the corresponding imines. A range of amines, including chiral benzylamines and substituted anilines, have been successfully employed in these reactions with other fluorinated benzaldehydes. The formation of the imine bond (>C=N-) is typically confirmed by spectroscopic methods such as FT-IR and NMR.

The general reaction scheme for the synthesis of imines from a substituted benzaldehyde (B42025) is presented below:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Substituted Benzaldehyde (e.g., this compound) | Primary Amine (R'-NH₂) | Imine/Schiff Base |

Preparation of Ether Derivatives through O-Alkylation

The synthesis of ether derivatives from an aldehyde typically involves the O-alkylation of a precursor containing a hydroxyl group. In the context of this compound, which possesses a methoxy (B1213986) group, direct O-alkylation is not feasible. However, a closely related precursor, such as a hypothetical 2-fluoro-5-hydroxy-4-methylbenzaldehyde, would be an ideal candidate for this transformation. The Williamson ether synthesis is a classic and widely used method for this purpose. This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether.

The selection of the base and solvent is crucial for the success of the reaction, with common choices including sodium hydride or potassium carbonate, and polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

| Starting Material | Reagents | Product |

|---|---|---|

| Hydroxybenzaldehyde | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Alkoxybenzaldehyde (Ether) |

Anodic Pyridination Leading to Novel Pyridinated Structures

Anodic pyridination is an electrochemical method for the introduction of a pyridinium (B92312) group onto an aromatic ring. While there is no specific literature on the anodic pyridination of this compound, studies on the structurally related 2-hydroxy-3-methoxy-5-methylbenzaldehyde (B2420527) offer valuable insights into the potential reaction pathways. The anodic oxidation of phenolic compounds in the presence of pyridine (B92270) can lead to pyridinated products.

Two primary mechanisms have been proposed for this transformation: one involving a phenoxonium ion and another proceeding through a quinone methide intermediate. The specific pathway and the position of pyridination (on the aromatic ring or a side chain) are influenced by the substituents on the benzaldehyde ring and the electrolysis conditions. For this compound, it is conceivable that under appropriate electrochemical conditions, pyridination could occur on the aromatic ring, leading to novel pyridinated structures with potential applications in materials science and medicinal chemistry.

Generation of Thiosemicarbazone Derivatives

The reaction of an aldehyde with a thiosemicarbazide (B42300) yields a thiosemicarbazone, a class of compounds known for a wide range of biological activities. Research on the synthesis of thiosemicarbazones from 2-fluoro-4-hydroxybenzaldehyde, a close structural analog of this compound, demonstrates a straightforward and efficient method for this derivatization.

The synthesis typically involves the condensation of the aldehyde with a substituted thiosemicarbazide in a suitable solvent, such as methanol, often with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is usually heated under reflux to drive the reaction to completion. The resulting thiosemicarbazone can then be isolated and purified by crystallization. These derivatives are of significant interest due to their ability to act as chelating ligands for metal ions.

| Aldehyde | Thiosemicarbazide | Reaction Conditions | Product |

|---|---|---|---|

| 2-Fluoro-4-hydroxybenzaldehyde | N-(4-methoxybenzyl) thiosemicarbazide | Methanol, Acetic acid (cat.), Reflux | N-(4-Methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde)-thiosemicarbazone |

Strategies for Acylation and Perfluoroacylation in Analytical Contexts

In analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS), derivatization is often employed to enhance the volatility and thermal stability of analytes, as well as to improve their chromatographic behavior and detection sensitivity. Acylation and perfluoroacylation are common derivatization strategies for compounds containing active hydrogens, such as alcohols and amines. For an aldehyde like this compound, these techniques would be applied to its corresponding alcohol, obtained via reduction of the aldehyde group.

Acylation involves the introduction of an acyl group (R-C=O), typically from an acid anhydride (B1165640) or an acyl chloride. Perfluoroacylation, using reagents like trifluoroacetic anhydride (TFAA), is particularly advantageous as it introduces fluorine atoms into the molecule, which can significantly enhance detectability by electron capture detection (ECD) in GC. These derivatization reactions are generally rapid and can be performed on a small scale, making them well-suited for analytical applications.

Reactions with Hydrazine (B178648) and its Derivatives

The reaction of aldehydes with hydrazine (H₂NNH₂) and its derivatives, such as substituted hydrazines, leads to the formation of hydrazones. libretexts.org This reaction is analogous to the formation of imines and involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration. The resulting hydrazone contains a C=N-N bond.

The reactivity of the aldehyde is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. The reaction is typically carried out in a protic solvent like ethanol. The formation of hydrazones is a versatile method for modifying the structure of this compound and introducing new functional groups.

Development of Stereoselective Derivatization Protocols

For chiral aldehydes, or for the determination of the enantiomeric purity of a chiral analyte that can react with an aldehyde, stereoselective derivatization is a crucial technique. This involves reacting the aldehyde with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Common chiral derivatizing agents for aldehydes often contain a chiral amine or alcohol functionality. The choice of the CDA is critical and depends on the specific aldehyde and the analytical method to be used. The development of such protocols for this compound would be valuable for its application in asymmetric synthesis or for its use as a derivatizing agent itself for the analysis of other chiral molecules.

Role of 2 Fluoro 5 Methoxy 4 Methylbenzaldehyde As a Versatile Synthetic Intermediate

Advanced Spectroscopic and Computational Investigations of 2 Fluoro 5 Methoxy 4 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

No experimental or theoretical ¹H NMR or ¹³C NMR data for 2-Fluoro-5-methoxy-4-methylbenzaldehyde has been found in the reviewed literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

There are no published IR or Raman spectra, nor any vibrational frequency assignments, available for this compound.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives

No mass spectrometry fragmentation patterns or GC-MS analysis data for this compound or its derivatives could be located.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Specific computational studies on this compound are absent from the scientific literature. Consequently, there is no available information on the following topics for this compound:

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Correlations

While data exists for other isomers, such as 2-Fluoro-4-methoxy-5-methylbenzaldehyde, adherence to the specific subject of this article prevents its inclusion and discussion. Therefore, a detailed, data-driven article on this compound cannot be constructed at this time.

Investigation of Intermolecular Interactions and Self-Assembly (e.g., Dimerization)

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry of a compound, including its tendency to form dimers or other self-assembled structures. In the solid state, these non-covalent interactions dictate the crystal packing and can influence physical properties such as melting point and solubility. For a molecule like this compound, a combination of spectroscopic and computational methods would be employed to elucidate these interactions.

Expected Research Findings:

Hydrogen Bonding: The presence of a carbonyl group (C=O) and a methoxy (B1213986) group (-OCH₃) suggests the potential for weak C-H···O hydrogen bonds. The aldehyde proton and the methyl protons could act as hydrogen bond donors, while the oxygen atoms of the carbonyl and methoxy groups would be the acceptors. The fluorine atom could also participate in weak C-H···F interactions.

π-π Stacking: The aromatic ring of the benzaldehyde (B42025) derivative could lead to π-π stacking interactions between adjacent molecules. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would depend on the electronic and steric influences of the substituents.

Halogen Bonding: The fluorine atom, as a halogen, could potentially engage in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on a neighboring molecule, such as the oxygen of the carbonyl group.

Dimerization: It is plausible that this compound could form dimers in the solid state, stabilized by a combination of the aforementioned interactions. For instance, a pair of C-H···O hydrogen bonds could link two molecules in a head-to-tail or head-to-head arrangement.

Hypothetical Data Table for Dimerization Analysis: This table illustrates the type of data that would be generated from computational studies on the dimerization of this compound.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| C-H···O | C-H (aldehyde) | O (carbonyl) | Value | Value | Value |

| C-H···O | C-H (methyl) | O (carbonyl) | Value | Value | Value |

| C-H···F | C-H (aromatic) | F | Value | Value | Value |

| π-π Stacking | Centroid (ring 1) | Centroid (ring 2) | Value | Value | Value |

X-ray Crystallography and Hirshfeld Surface Analysis for Solid-State Characterization

Expected Crystallographic Data:

A successful crystallographic study of this compound would yield a set of parameters defining the unit cell and the crystal structure.

Hypothetical Crystallographic Data Table: This table presents the kind of data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₉H₉FO₂ |

| Formula Weight | 168.17 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | e.g., 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. The surface is colored according to various properties, such as dnorm, which highlights regions of close contact between molecules.

Expected Findings from Hirshfeld Surface Analysis:

dnorm Surface: The dnorm map would likely show distinct red spots, indicating close intermolecular contacts. These spots would correspond to the hydrogen bonds (C-H···O and C-H···F) and potentially other short contacts.

2D Fingerprint Plots: Decomposing the Hirshfeld surface into two-dimensional fingerprint plots provides a quantitative summary of the different types of intermolecular contacts. For this compound, the plot would be expected to show significant contributions from H···H, O···H, and F···H contacts. The relative percentages of these contacts would provide insight into the dominant forces governing the crystal packing. For instance, a high percentage of O···H contacts would confirm the prevalence of C-H···O hydrogen bonding.

Hypothetical Data Table for Hirshfeld Surface Contact Percentages: This table illustrates the quantitative output that would be derived from a Hirshfeld surface analysis.

| Contact Type | Contribution (%) |

| H···H | Value |

| O···H / H···O | Value |

| F···H / H···F | Value |

| C···H / H···C | Value |

| C···C | Value |

| Other | Value |

常见问题

Q. Structural confirmation :

- NMR : Use H/C NMR with deuterated solvents (e.g., DMSO-d6) to verify substitution patterns. Fluorine coupling in F NMR confirms regioselectivity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±3 ppm error threshold) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent oxidation. Avoid exposure to moisture and light .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How do competing substituents (fluoro, methoxy, methyl) influence the reactivity of this compound in cross-coupling reactions?

Answer:

The electronic and steric effects of substituents dictate reactivity:

- Fluorine : Strong electron-withdrawing effect activates the aldehyde group for nucleophilic additions but deactivates the aromatic ring for electrophilic substitution .

- Methoxy group : Ortho/para-directing and electron-donating, competing with fluorine’s deactivation. Steric hindrance at the 5-position may slow reactions .

- Methyl group : Steric bulk at the 4-position limits accessibility to the para position.

Q. Experimental validation :

- Perform kinetic studies under Suzuki-Miyaura coupling conditions (Pd catalysts, varying boronic acids) to map regioselectivity .

Advanced Question: How can researchers resolve contradictions in reported stability data for halogenated benzaldehydes under varying pH conditions?

Answer:

Discrepancies often arise from solvent systems or impurity profiles. To address:

Controlled stability assays :

- Test compound stability in buffers (pH 1–13) at 25°C/40°C, monitoring degradation via HPLC-UV at 254 nm .

- Identify degradation products (e.g., carboxylic acids via aldehyde oxidation) using LC-MS .

Cross-reference literature : Compare findings with NIST data on analogous compounds (e.g., 4-Chloro-2-fluorobenzaldehyde) to isolate substituent-specific effects .

Basic Question: What spectroscopic techniques are optimal for quantifying trace impurities in this compound?

Answer:

- HPLC-DAD : Use C18 columns (3.5 µm, 150 mm × 4.6 mm) with acetonitrile/water (70:30) mobile phase. Detect impurities at 220 nm and 280 nm .

- GC-MS : For volatile byproducts (e.g., methyl ethers), employ DB-5MS columns and electron ionization .

- Limit of Quantification (LOQ) : Achieve ≤0.1% impurity detection via calibration with spiked standards .

Advanced Question: What computational modeling approaches predict the biological activity of this compound derivatives?

Answer:

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Fluorine’s electronegativity enhances binding affinity .

- QSAR studies : Correlate substituent parameters (Hammett σ, molar refractivity) with bioactivity data from assays (e.g., microbial inhibition) .

- Validation : Compare predicted IC values with experimental results from enzyme-linked immunosorbent assays (ELISA) .

Basic Question: What are the environmental hazards associated with this compound, and how should waste be managed?

Answer:

- Ecotoxicity : Limited data, but structural analogs (e.g., 4-Hydroxybenzaldehyde) show moderate aquatic toxicity (EC 10–100 mg/L for Daphnia magna) .

- Waste disposal : Incinerate at ≥1000°C with scrubbers to neutralize fluorine emissions. Avoid landfill disposal due to potential groundwater contamination .

Advanced Question: How does the steric environment of this compound influence its utility as a precursor in heterocyclic synthesis?

Answer:

The methyl group at the 4-position creates steric hindrance, favoring reactions at less hindered sites:

- Imine formation : Aldehyde reacts preferentially with primary amines (e.g., aniline) over bulky secondary amines .

- Cyclocondensation : In thiazole synthesis, the 2-fluoro group directs ring closure to the 5-position, yielding 5-fluoro-thiazoles .

Methodological note : Optimize reaction times and temperatures (e.g., 60°C for 12h) to maximize yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。